Betamethasone 21-Acetate-d3

Quality Control Reference Standards LC-MS/MS

Betamethasone 21-Acetate-d3 is a deuterated (d3) SIL-IS for LC-MS/MS quantification of betamethasone 21-acetate. It co-elutes with the analyte, correcting matrix effects and ionization variability—critical for FDA/EMA compliance. Supplied as an ISO 17034 CRM with CoA, its 4-year shelf-life reduces requalification costs. Ideal for clinical, forensic, and ADME studies. Request a quote.

Molecular Formula C24H31FO6
Molecular Weight 437.5 g/mol
Cat. No. B15352205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBetamethasone 21-Acetate-d3
Molecular FormulaC24H31FO6
Molecular Weight437.5 g/mol
Structural Identifiers
SMILESCC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)F)C
InChIInChI=1S/C24H31FO6/c1-13-9-18-17-6-5-15-10-16(27)7-8-21(15,3)23(17,25)19(28)11-22(18,4)24(13,30)20(29)12-31-14(2)26/h7-8,10,13,17-19,28,30H,5-6,9,11-12H2,1-4H3/t13-,17-,18-,19-,21-,22-,23-,24-/m0/s1/i2D3
InChIKeyAKUJBENLRBOFTD-LBPIJHOPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Betamethasone 21-Acetate-d3: Certified Deuterated Internal Standard for LC-MS/MS Quantification of Corticosteroids


Betamethasone 21-Acetate-d3 is a deuterium-labeled analog of the synthetic glucocorticoid betamethasone 21-acetate, designed specifically for use as a stable isotope-labeled internal standard (SIL-IS) . This compound differs from its non-deuterated counterpart by the substitution of three hydrogen atoms with deuterium atoms on the 21-acetate moiety, resulting in a molecular weight shift of +3 Da (from 434.50 to 437.52 g/mol) . As a certified reference material (CRM) produced under ISO 17034 guidelines, it is supplied with a comprehensive Certificate of Analysis that verifies its identity, purity, and isotopic enrichment, making it suitable for the most stringent quantitative bioanalytical workflows [1].

Why Betamethasone 21-Acetate-d3 Cannot Be Substituted by Unlabeled Analogs or Non-Isotopic Internal Standards


In LC-MS/MS quantification, the use of a non-isotopic internal standard (e.g., hydrocortisone acetate) or an unlabeled analog (betamethasone 21-acetate) introduces significant analytical variability due to differential ionization efficiency, matrix effects, and extraction recovery between the analyte and the internal standard [1]. A deuterated internal standard like Betamethasone 21-Acetate-d3 co-elutes with the target analyte, thereby experiencing an identical matrix environment and ionization suppression/enhancement, which corrects for these variations and dramatically improves assay precision and accuracy [2]. Substitution with a non-deuterated compound or a different corticosteroid fails to compensate for these LC-MS/MS-specific signal variations, leading to unreliable quantitative data and potential rejection of bioanalytical runs by regulatory bodies [3].

Quantitative Evidence for Betamethasone 21-Acetate-d3 Differentiation from Alternatives


ISO 17034 Certified Purity vs. Uncertified Analytical Standards

Betamethasone 21-Acetate-d3, when sourced as a Certified Reference Material (CRM) under ISO 17034, is provided with a stated purity of >95% and a 4-year expiry period, validated by multiple orthogonal analytical techniques including NMR, MS, HPLC, IR, and UV [1]. This is in direct contrast to standard analytical reagents, which often lack certified purity values, comprehensive characterization data, and a defined stability profile. For example, a standard laboratory reagent may simply state a purity range (e.g., '≥98%') without providing the rigorous multi-method validation or traceable uncertainty calculations required for regulatory bioanalysis [2].

Quality Control Reference Standards LC-MS/MS

Superior Matrix Effect Compensation in Plasma LC-MS/MS vs. Hydrocortisone Acetate Internal Standard

In a study comparing internal standards for the quantification of betamethasone and its esters in human plasma, a deuterated internal standard (such as Betamethasone 21-Acetate-d3) was shown to effectively correct for signal suppression, maintaining accuracy within 100±15% across all QC levels [1]. In contrast, an earlier HPLC method using hydrocortisone acetate as a non-isotopic internal standard could not correct for differential extraction recovery or matrix-induced ionization effects, resulting in higher inter-assay variability and lower sensitivity [2]. Specifically, the use of hydrocortisone acetate led to a >20% bias in accuracy at low QC concentrations due to unequal matrix effects [2].

Bioanalysis Matrix Effects Method Validation

Extended Certified Stability and Shelf-Life vs. Unlabeled Analogs

Betamethasone 21-Acetate-d3, when procured as a CRM, is assigned a 4-year expiry date based on rigorous stability monitoring studies [1]. This contrasts sharply with the typical stability profile of unlabeled Betamethasone 21-Acetate or other non-certified steroids, which are often assigned a 1-2 year expiry or require more frequent retesting . The certified 4-year stability is supported by real-time and accelerated stability testing data, providing users with confidence in long-term use without the need for frequent re-qualification, thereby reducing operational costs and minimizing the risk of using a degraded standard [1].

Stability Studies Reference Material Management Regulatory Compliance

Full Characterization Data Package vs. Minimal Vendor Specifications

Procurement of Betamethasone 21-Acetate-d3 as an ISO 17034 CRM includes a comprehensive Certificate of Analysis with spectral data (NMR, MS), chromatograms (HPLC), and physico-chemical characterization (IR, UV, water content, residue on ignition) [1]. This contrasts with the typical product specification sheet for a non-certified steroid, which may only list a single purity value and a molecular weight. For instance, a standard betamethasone 21-acetate vial might only be accompanied by a simple HPLC trace or a statement of '≥98% purity' without the supporting, orthogonal data required for definitive identity confirmation .

Quality Control Method Validation Reference Standards

Chromatographic Co-Elution and Ionization Equivalence with Target Analyte

A deuterium-labeled internal standard, such as Betamethasone 21-Acetate-d3, is designed to co-elute with its unlabeled counterpart (Betamethasone 21-Acetate) on reversed-phase LC columns due to identical chemical properties [1]. This co-elution ensures that both compounds experience the same matrix-induced ionization suppression or enhancement, which is critical for accurate quantification [2]. In contrast, a non-isotopic internal standard (e.g., a structurally related steroid) will elute at a different retention time and may experience a different matrix effect, leading to bias. The retention time difference between Betamethasone 21-Acetate and a typical alternative, like hydrocortisone acetate, is approximately 2-4 minutes under standard RP-HPLC conditions, meaning they do not share the exact same ionization environment [3].

LC-MS/MS Method Development Internal Standards

Molecular Weight Specificity for Mass Spectrometric Discrimination

The +3 Da mass shift of Betamethasone 21-Acetate-d3 (MW 437.52) relative to the unlabeled analyte (MW 434.50) provides a distinct m/z difference that allows a triple quadrupole mass spectrometer to unequivocally distinguish between the analyte and the internal standard in the same injection . This is critical for avoiding cross-talk and ensuring accurate peak integration. In contrast, a non-isotopic internal standard relies on a different molecular formula and thus a different product ion spectrum, which may not share the same fragmentation efficiency or ionization behavior, leading to variable response ratios [1].

LC-MS/MS Mass Spectrometry Internal Standards

Validated Application Scenarios for Betamethasone 21-Acetate-d3 in Regulated Bioanalysis and Pharmaceutical Quality Control


Regulated Bioanalytical Method Validation for Clinical Pharmacokinetic Studies

This compound is the optimal internal standard for developing and validating LC-MS/MS methods intended for the quantification of betamethasone 21-acetate in human plasma, serum, or urine for regulatory submission to the FDA or EMA. Its use as a co-eluting SIL-IS directly addresses the stringent requirements for accuracy, precision, and matrix effect assessment outlined in bioanalytical method validation guidelines [1]. The certified purity and long-term stability of the ISO 17034 CRM support the documentation and lifecycle management of the method, ensuring reliable data generation across multi-year clinical trials [2].

Pharmaceutical Quality Control and Impurity Profiling

Betamethasone 21-Acetate-d3 serves as a high-purity, well-characterized reference standard for the identification and quantification of betamethasone 21-acetate in active pharmaceutical ingredients (APIs) and finished drug products. Its comprehensive Certificate of Analysis, including NMR and MS spectral data, provides the definitive identity and purity confirmation required for compendial testing (e.g., USP, EP) and for establishing impurity profiles [3]. The compound's extended 4-year shelf-life reduces the need for frequent re-qualification, making it cost-effective for long-term QC operations [4].

Forensic Toxicology and Doping Control Analysis

In forensic and anti-doping laboratories, where the definitive identification and quantification of synthetic corticosteroids like betamethasone esters is critical, Betamethasone 21-Acetate-d3 is used as an internal standard to ensure the highest confidence in results. The co-elution and identical ionization properties of the deuterated standard correct for the complex matrix effects encountered in urine and hair samples, thereby minimizing the risk of false negatives or positives [5]. The availability of certified, traceable material is essential for the legal defensibility of analytical findings in these high-stakes applications [3].

Metabolite Identification and Pharmacokinetic Studies in Preclinical Research

This compound is used as a tracer and internal standard in preclinical studies to investigate the metabolic fate and pharmacokinetic profile of betamethasone 21-acetate in animal models . The +3 Da mass shift allows researchers to differentiate the parent drug from its deuterated analog and to track the formation of metabolites without isotopic interference, providing clear, quantitative data on absorption, distribution, metabolism, and excretion (ADME) [6].

Technical Documentation Hub

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